1,10-Decanediamine, dihydrochloride

Descripción general

Descripción

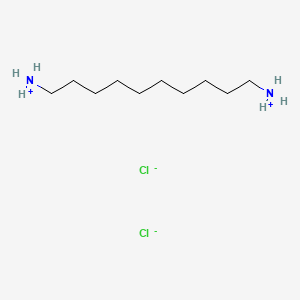

1,10-Decanediamine, dihydrochloride is a chemical compound with the molecular formula C10H24N2·2HCl. It is a derivative of 1,10-decanediamine, which is a linear aliphatic diamine. This compound is known for its applications in various fields, including polymer chemistry, pharmaceuticals, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,10-Decanediamine, dihydrochloride can be synthesized through the catalytic hydrogenation of decanedinitrile using Raney nickel as a catalyst. The reaction is typically carried out in the presence of ethanol and under high pressure of hydrogen gas . Another method involves the catalytic amination of decanediol at elevated temperatures (220-260°C) using Raney nickel .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,10-Decanediamine, dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of decanedinitrile or decanediamide.

Reduction: Formation of decylamine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

-

Polyamide Production :

- 1,10-Decanediamine serves as a crucial monomer in the synthesis of long-chain polyamides such as PA 1010 and PA 12. These polyamides exhibit high thermal stability and mechanical strength, making them suitable for engineering applications .

- The compound contributes to the production of bio-based polyamides through processes like ring-opening aminolysis-condensation under mild conditions, enhancing sustainability in polymer manufacturing .

- Chemical Recycling :

Pharmaceutical Applications

- Drug Purification :

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

Case Study 1: Polyamide Synthesis

A study showcased the synthesis of a new polyamide using 1,10-decanediamine as a key monomer. The resulting material exhibited enhanced mechanical properties compared to traditional polyamides, demonstrating its effectiveness in high-performance applications such as automotive parts and electrical insulation .

Case Study 2: Chemical Recycling

In another research project focused on recycling aliphatic polyamides, scientists successfully converted waste materials back into usable monomers using microwave-assisted processes involving 1,10-decanediamine. This approach not only reduced waste but also lowered production costs for new polyamide materials .

Mecanismo De Acción

The mechanism of action of 1,10-decanediamine, dihydrochloride involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The compound can form stable complexes with metal ions, which is crucial in its role as a cross-linking agent and in the stabilization of polymer structures .

Comparación Con Compuestos Similares

- 1,8-Diaminooctane

- 1,12-Diaminododecane

- Hexamethylenediamine

- 1,4-Diaminobutane

- 1,7-Diaminoheptane

- 1,6-Diaminohexane

- 1,9-Diaminononane

- 1,3-Diaminopropane

Uniqueness: 1,10-Decanediamine, dihydrochloride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its flexibility and ability to form stable polymeric structures, making it particularly valuable in the synthesis of high-performance materials .

Actividad Biológica

1,10-Decanediamine, dihydrochloride (CAS Number: 646-25-3) is a diamine compound that has garnered attention for its potential biological activities and applications in various fields. This article delves into the biological activity of this compound, focusing on its mechanisms of action, safety profile, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C10H26Cl2N2

- Molecular Weight : 227.25 g/mol

- Physical State : White solid at room temperature

- Solubility : Moderately soluble in water (5.9 g/L at 20°C) .

Biological Activity

1,10-Decanediamine has been studied for its various biological activities, particularly in the context of its structural properties as a polyamine derivative. Polyamines are known to play significant roles in cellular functions, including cell growth, differentiation, and apoptosis.

Safety Profile

The safety profile of 1,10-decanediamine is crucial for its application in industrial settings:

- Toxicity : Subacute inhalation toxicity studies in rats indicate local effects on the respiratory tract but no systemic effects .

- Genotoxicity : No mutagenic effects have been recorded in both in vitro and in vivo tests.

- Corrosive Properties : Classified as corrosive to skin and eyes (Category 1B), necessitating appropriate safety measures during handling .

Table 1: Summary of Biological Activity Research

Relevant Research

Research has explored the use of amines like 1,10-decanediamine as components in polymers designed for biomedical applications. For instance:

- Bile Acid Sequestration : Crosslinked amine polymers have been developed for effectively binding bile acids in the gastrointestinal tract . This suggests potential therapeutic applications for managing cholesterol levels.

- Polymer Synthesis : As a monomer for long-chain polyamides (e.g., PA10.10), it plays a role in creating materials with specific mechanical properties suitable for various applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and structural characteristics of 1,10-Decanediamine dihydrochloride?

- Synthesis : 1,10-Decanediamine dihydrochloride can be synthesized via catalytic hydrogenation of dimethyl sebacate derivatives or through functionalization of decane-1,10-diol precursors . In polymer chemistry, it serves as a diamine monomer in polyamide synthesis, often combined with dicarboxylic acids (e.g., itaconic acid) to form copolymers with tailored mechanical properties .

- Structural Influence : The molecule’s long aliphatic chain separates two cationic centers, minimizing electronic interactions between them. This structural feature enhances its ability to interact with negatively charged biological membranes, as seen in antimicrobial derivatives like octenidine dihydrochloride .

Q. How is 1,10-Decanediamine dihydrochloride utilized in polymer science?

- Application : It acts as a crosslinking agent in polyamide synthesis, improving tensile strength and thermal stability. For example, when combined with POE-g-MA (maleic anhydride-grafted polyolefin elastomer), it enhances interfacial adhesion in polymer blends, achieving tensile strengths up to 47 MPa .

- Methodology : Researchers typically employ techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm covalent bonding and differential scanning calorimetry (DSC) to analyze thermal transitions .

Advanced Research Questions

Q. What experimental designs are used to evaluate the antimicrobial mechanisms of 1,10-Decanediamine derivatives?

- Mechanistic Insight : Derivatives like octenidine dihydrochloride disrupt bacterial cell membranes via electrostatic interactions, leading to cell lysis. This is validated through in vivo studies on burn wounds, where the compound prevents Pseudomonas aeruginosa colonization .

- Experimental Design :

- In vitro : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria.

- In vivo : Murine burn models with histopathological analysis to assess tissue penetration and biofilm inhibition .

- Data Analysis : Statistical tools (e.g., ANOVA) compare efficacy across treatment groups, while survival curves quantify pathogen load reduction .

Q. How can researchers resolve contradictions between cytotoxicity and therapeutic efficacy in 1,10-Decanediamine-based compounds?

- Case Study : Octenidine dihydrochloride shows cytotoxicity in fibroblast cultures in vitro but no adverse effects in vivo. This discrepancy is addressed by:

Validating in vitro results with multiple cell lines and exposure durations.

Conducting comparative in vivo studies to assess wound healing metrics (e.g., granulation tissue formation) .

- Methodology : Use flow cytometry to quantify apoptosis in treated cells and immunohistochemistry to monitor tissue regeneration in animal models .

Q. What advanced techniques characterize the mechanical performance of 1,10-Decanediamine-derived polymers?

- Testing Protocols :

- Tensile Testing : ASTM D638 standards to measure Young’s modulus and elongation at break.

- Dynamic Mechanical Analysis (DMA) : Evaluates viscoelastic properties under thermal stress .

- Data Interpretation : Finite element analysis (FEA) models correlate molecular structure (e.g., crosslink density) with observed mechanical behavior .

Q. Methodological and Safety Considerations

Q. What safety protocols are recommended for handling 1,10-Decanediamine dihydrochloride?

- Precautions :

- Use respiratory protection (e.g., N95 masks) and gloves in ventilated fume hoods.

- Avoid skin/eye contact; rinse immediately with PBS if exposed .

- Waste Disposal : Neutralize acidic residues before disposal in accordance with OSHA Hazard Communication Standard (HCS) guidelines .

Q. How should researchers validate purity and stability in 1,10-Decanediamine dihydrochloride samples?

- Quality Control :

Propiedades

Número CAS |

7408-92-6 |

|---|---|

Fórmula molecular |

C10H25ClN2 |

Peso molecular |

208.77 g/mol |

Nombre IUPAC |

decane-1,10-diamine;hydrochloride |

InChI |

InChI=1S/C10H24N2.ClH/c11-9-7-5-3-1-2-4-6-8-10-12;/h1-12H2;1H |

Clave InChI |

WUVDVRXQULRMSJ-UHFFFAOYSA-N |

SMILES |

C(CCCCC[NH3+])CCCC[NH3+].[Cl-].[Cl-] |

SMILES canónico |

C(CCCCCN)CCCCN.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,10-Decanediamine, dihydrochloride; Decane-1,10-diamine dihydrochloride; 1,10-DECANEDIAMINE, DIHYDROCHLORIDE; 10-azaniumyldecylazanium dichloride. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.